molecular formula C6H13NO2 B13856331 C6-Sphingosine

C6-Sphingosine

Cat. No.: B13856331
M. Wt: 131.17 g/mol
InChI Key: NEMDEAKTUXYLHL-KFBNRENSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6-Sphingosine, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling and regulation. It is a synthetic analog of naturally occurring sphingosine, which is a key component of sphingolipids found in cell membranes. Sphingolipids are essential for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

C6-Sphingosine can be synthesized through several methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the sphingosine and hexanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

C6-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

  • Sphingosine-1-phosphate (S1P)
  • Dihydrosphingosine
  • Various substituted sphingosine derivatives

Mechanism of Action

C6-Sphingosine exerts its effects by modulating various cellular signaling pathways. It can be phosphorylated to form sphingosine-1-phosphate (S1P), which binds to specific G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates downstream signaling pathways involved in cell proliferation, survival, and migration . Additionally, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

  • Sphingosine
  • Dihydrosphingosine
  • Sphingosine-1-phosphate (S1P)
  • C6-NBD-ceramide

Uniqueness

C6-Sphingosine is unique due to its synthetic nature and specific acyl chain length, which allows for targeted studies on sphingolipid metabolism and signaling. Unlike natural sphingosine, this compound can be easily modified to create various derivatives for research purposes .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(E,2S,3R)-2-aminohex-4-ene-1,3-diol

InChI

InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1

InChI Key

NEMDEAKTUXYLHL-KFBNRENSSA-N

Isomeric SMILES

C/C=C/[C@H]([C@H](CO)N)O

Canonical SMILES

CC=CC(C(CO)N)O

Origin of Product

United States

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